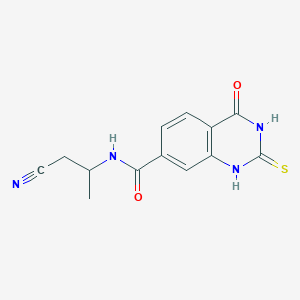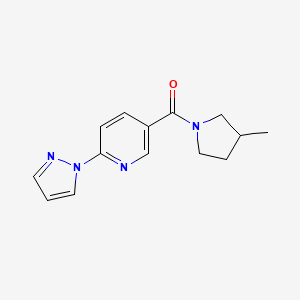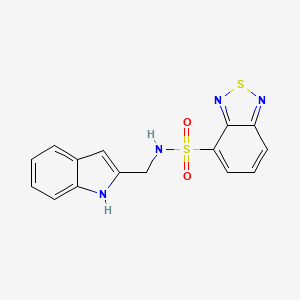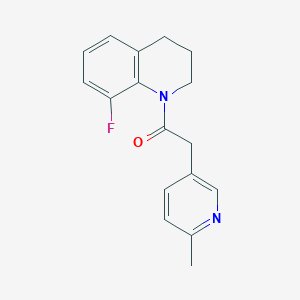
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as CPQ, is a small molecule inhibitor that has shown potential in the field of cancer research. CPQ has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation.
作用機序
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide inhibits the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have minimal toxicity on normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has also been found to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One advantage of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is its specificity for DHODH, which reduces the risk of off-target effects. However, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in clinical settings.
将来の方向性
Future research on N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could focus on improving its pharmacokinetic properties to enhance its effectiveness in clinical settings. Additionally, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could be tested in combination with other anticancer drugs to determine its potential for use in combination therapy. Further studies could also investigate the potential use of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in other diseases, such as autoimmune disorders and viral infections.
Conclusion
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a promising small molecule inhibitor that has shown potential in cancer research. Its specificity for DHODH and minimal toxicity on normal cells make it a promising candidate for cancer therapy. Future research on N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could focus on improving its pharmacokinetic properties and investigating its potential for use in combination therapy and other diseases.
合成法
The synthesis of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 2-aminobenzonitrile with ethyl 2-bromoacetate to form ethyl 2-(2-aminophenyl)acetate. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone is then cyclized to form the quinazoline ring, followed by the addition of a cyano group to the propyl side chain to form N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide.
科学的研究の応用
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been extensively studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cancer cell proliferation. N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and ovarian cancer.
特性
IUPAC Name |
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-7(4-5-14)15-11(18)8-2-3-9-10(6-8)16-13(20)17-12(9)19/h2-3,6-7H,4H2,1H3,(H,15,18)(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBUOBUHZJWFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)

![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)


![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
![7-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573075.png)